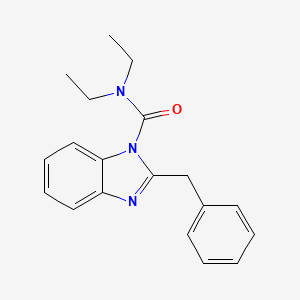

2-苄基-N,N-二乙基苯并咪唑-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-benzyl-N,N-diethylbenzimidazole-1-carboxamide" is not directly mentioned in the provided papers, but these papers discuss related benzimidazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Benzimidazole derivatives are of significant interest due to their wide range of pharmaceutical applications and biological activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex and diverse. Paper describes a two-step synthesis of 1-arylindazole-3-carboxamides, which are structurally related to benzimidazole derivatives. The process involves a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization. This method yields products in good to excellent yields, up to 98%. Paper reports the synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones using 2-arylbenzoimidazoles and oxamic acids under metal-free conditions, which suggests a potential pathway for synthesizing related compounds like 2-benzyl-N,N-diethylbenzimidazole-1-carboxamide.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. While the papers do not directly analyze the structure of 2-benzyl-N,N-diethylbenzimidazole-1-carboxamide, they do provide insights into related structures. For instance, paper discusses the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to various pyrimido[1,2-a]benzimidazole derivatives. The structural modifications and the introduction of different functional groups can significantly affect the properties and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is highlighted in the papers, where different reactions are used to synthesize and modify these compounds. Paper describes the use of α',α'-disilylated benzamides as synthons for the synthesis of N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination. This indicates that benzimidazole derivatives can undergo various chemical transformations, which could be applicable to the synthesis and modification of 2-benzyl-N,N-diethylbenzimidazole-1-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are determined by their molecular structure. Although the papers do not provide specific data on the physical and chemical properties of 2-benzyl-N,N-diethylbenzimidazole-1-carboxamide, they do offer a context for understanding how structural changes can influence these properties. For example, the introduction of different substituents and functional groups can affect the solubility, stability, and reactivity of these compounds, which is essential for their practical applications in pharmaceuticals .

科学研究应用

科学研究中的苯并咪唑衍生物

广谱驱虫应用苯并咪唑衍生物,例如甲苯咪唑和阿苯达唑,因其驱虫特性而被广泛研究。这些化合物可有效治疗各种寄生虫感染,包括鞭虫病、盘尾丝虫病和包虫病,通过在寄生虫中诱导退行性改变。研究强调了它们在不同地理区域的儿科和成人人群中的功效,展示了它们对肠道和组织寄生虫的广谱活性 (Scragg 和 Proctor,1977),(Teggi 等人,1993)。

对耐药性和有效性的研究大量研究工作已致力于了解苯并咪唑化合物的有效性以及寄生虫中耐药性的发展。在有重复驱虫治疗史的地区进行的研究表明随着时间的推移可能降低疗效,这强调了监测耐药性发展的重要性。此类见解对于优化治疗策略和确保这些化合物在控制寄生虫感染中的持续有效性至关重要 (Albonico 等人,2003)。

对药物相互作用的研究对苯并咪唑衍生物的研究还包括对其与其他药物相互作用的研究,这对于了解如何在患有共存疾病的患者中安全有效地使用这些化合物至关重要。例如,已经研究了苯并咪唑与蛋白酶抑制剂之间的相互作用,以优化 HIV 患者的蠕虫病治疗,突出了药物代谢和疗效的复杂动态 (Corti 等人,2009)。

作用机制

Target of Action

It is structurally similar to lysergic acid diethylamide (lsd), which primarily targets the serotonin 5-hydroxytryptamine-2a (5-ht 2a) receptor . This receptor plays a crucial role in the regulation of mood and cognition .

Mode of Action

LSD is known to modulate consciousness in a marked and novel way . It is proposed that acute alterations in mood are secondary to a more fundamental modulation in the quality of cognition, and that increased cognitive flexibility subsequent to 5-HT 2A receptor stimulation promotes emotional lability during intoxication .

Biochemical Pathways

Compounds with similar structures, such as lsd, have profound anti-inflammatory properties mediated by 5-ht 2a receptor signaling . This suggests that the compound might influence serotonin signaling pathways, leading to downstream effects on mood and cognition .

Pharmacokinetics

Lsd, a structurally similar compound, is known to be rapidly absorbed and exhibits first-order elimination kinetics . The mean maximal LSD concentrations were achieved on average after 1.7 hours, and the elimination half-lives were between 3.4 and 4.1 hours . Only 1% of the administered dose was recovered from urine unchanged within the first 24 hours .

Result of Action

Lsd, a structurally similar compound, is known to produce robust psychological effects, including heightened mood but also high scores on the psychotomimetic states inventory (psi), an index of psychosis-like symptoms . Increased optimism and trait openness were observed 2 weeks after LSD administration .

Action Environment

It is known that the effects of hallucinogens such as lsd are heavily dependent on the expectations of the user (“set”) and the environment (“setting”) in which the use takes place .

未来方向

属性

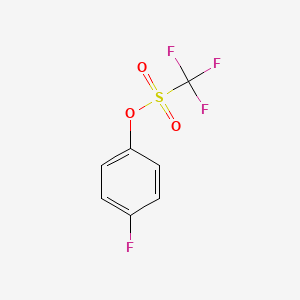

IUPAC Name |

2-benzyl-N,N-diethylbenzimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-3-21(4-2)19(23)22-17-13-9-8-12-16(17)20-18(22)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFMJOQQKOVXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-benzyl-N,N-diethylbenzimidazole-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)

![N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)

![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)